molecular formula C3H4BrClO2 B166304 Methyl 2-bromo-2-chloroacetate CAS No. 20428-74-4

Methyl 2-bromo-2-chloroacetate

Cat. No.: B166304
CAS No.: 20428-74-4
M. Wt: 187.42 g/mol
InChI Key: WIBYPHGWXYLWQX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-2-chloroacetate is an organic compound with the molecular formula C₃H₄BrClO₂ . It is a halogenated ester, specifically a methyl ester of bromo(chloro)acetic acid. This compound is known for its reactivity and is used in various chemical synthesis processes .

Safety and Hazards

Methyl bromoacetate can be toxic by ingestion and inhalation. It can also irritate the skin and eyes . It is classified as a hazard by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with hazard statements including H301 - Toxic if swallowed, H314 - Causes severe skin burns and eye damage, and H317 - May cause an allergic skin reaction .

Biochemical Analysis

Biochemical Properties

Methyl bromo(chloro)acetate is an α-bromo ester . It reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes This interaction signifies the role of Methyl bromo(chloro)acetate in biochemical reactions

Cellular Effects

As an alkylating agent, it may influence cell function by modifying the structure of biomolecules within the cell This could potentially impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methyl bromo(chloro)acetate involves its reaction with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to form alkylated carbene complexes . This suggests that Methyl bromo(chloro)acetate may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression. Detailed studies on these aspects are lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-2-chloroacetate can be synthesized through the esterification of bromo(chloro)acetic acid with methanol. The reaction typically involves heating the mixture of methanol and bromo(chloro)acetic acid under reflux conditions with an acid catalyst to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of methyl bromo(chloro)acetate often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired ester while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-2-chloroacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) in the compound can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield bromo(chloro)acetic acid and methanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include amides, ethers, or thioethers.

    Hydrolysis: Bromo(chloro)acetic acid and methanol.

    Reduction: Corresponding alcohols.

Comparison with Similar Compounds

    Methyl bromoacetate: Similar in structure but lacks the chlorine atom.

    Methyl chloroacetate: Similar but lacks the bromine atom.

Uniqueness: Methyl 2-bromo-2-chloroacetate is unique due to the presence of both bromine and chlorine atoms, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for a broader range of chemical modifications and applications compared to its mono-halogenated counterparts .

Properties

IUPAC Name

methyl 2-bromo-2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO2/c1-7-3(6)2(4)5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBYPHGWXYLWQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334139
Record name Methyl bromochloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20428-74-4
Record name Methyl bromochloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40334139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 20428-74-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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